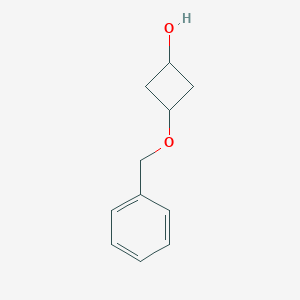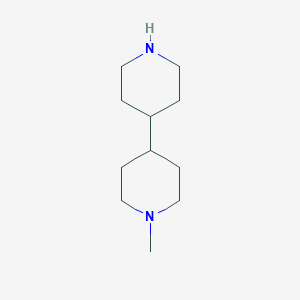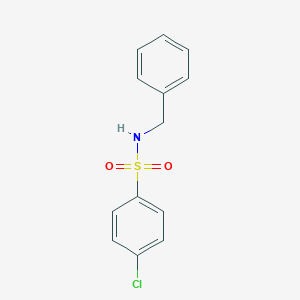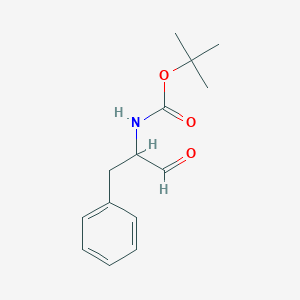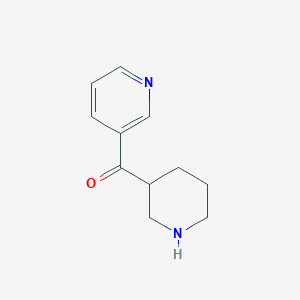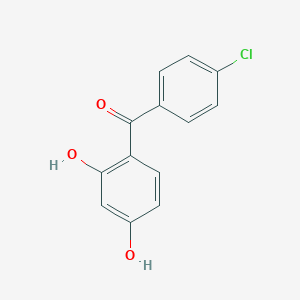
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone has been determined . The compound crystallizes in the monoclinic space group P2 1 with unit cell parameters a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, β = 105.591(3)°, and V = 551.63(13) Å 3 .Applications De Recherche Scientifique
Synthesis and Reactivity :
- (4-Chlorophenyl)(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was synthesized and found to undergo Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under specific conditions, indicating potential for complex organic synthesis (Pouzet et al., 1998).
- Another study explored the reaction of (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives, highlighting its reactivity in organic synthesis (Harano et al., 2007).
Structural and Molecular Studies :
- The role of edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene was investigated, where (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone served as clathrate hosts, contributing to our understanding of molecular interactions (Eto et al., 2011).
Antioxidant Properties :
- A derivative, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, and its bromine-substituted derivatives were synthesized and evaluated for antioxidant activities. These compounds showed effective radical scavenging and potential antioxidant properties (Çetinkaya et al., 2012).
Dynamics and Thermal Properties :
- The dynamics, polarity, and thermal properties of isomers derived from (4-acetyloxyphenyl)-(chlorophenyl)-methanone were studied, revealing significant insights into the physicochemical properties of these compounds (Saiz et al., 1996).
Heterocyclization and Derivative Formation :
- A study demonstrated the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction leading to heterocyclization to form an isoflavone, expanding the potential applications in chemical synthesis (Moskvina et al., 2015).
Photostability and Environmental Behavior :
- The environmental fate and behavior of a related compound, benzophenone-8 (BP8), were studied in aqueous solutions. This research contributes to understanding the environmental impact and stability of such compounds (Santos & Esteves da Silva, 2019).
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRKLJFFOUPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(2,4-dihydroxyphenyl)methanone | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

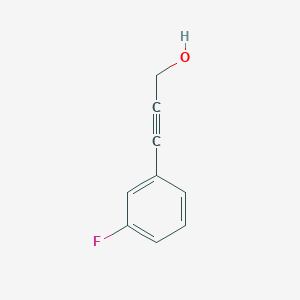

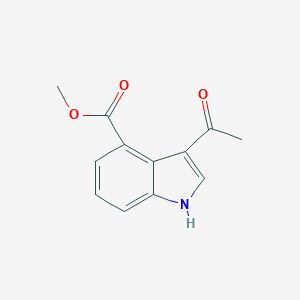
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)
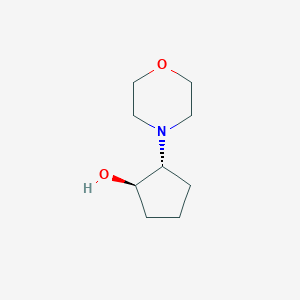


![2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B174864.png)
